molecular formula C15H18FNO3 B2933250 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide CAS No. 2097914-49-1

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide

Cat. No.: B2933250
CAS No.: 2097914-49-1
M. Wt: 279.311
InChI Key: FXAPTEGVMPCCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H18FNO3 and its molecular weight is 279.311. The purity is usually 95%.
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Biological Activity

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H18FNO3
  • Molecular Weight: 277.31 g/mol

The structure features a fluorine atom, a methoxy group, and a cyclohexene derivative, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity: Compounds related to this compound have shown effectiveness against viruses such as Hepatitis B (HBV). For example, nucleoside analogs with structural similarities have been reported to inhibit HBV polymerase with IC50 values as low as 120 nM .
  • Cytotoxicity: Some derivatives have demonstrated selective cytotoxic effects against tumor cells. Studies on related compounds indicated varying degrees of cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antiviral Studies:
    • A study synthesized several nucleoside analogs, revealing that certain compounds exhibited potent antiviral activity against HBV with EC50 values in the low nanomolar range. The structural features of these analogs were crucial for their efficacy .
  • Cytotoxicity Assays:
    • In vitro assays comparing the cytotoxic effects of various compounds showed that some derivatives selectively targeted tumor cells while sparing normal cells. This selectivity is essential for minimizing side effects in cancer treatments .
  • Mechanistic Insights:
    • The mechanisms underlying the antiviral effects often involve the inhibition of viral polymerases, which are critical for viral replication. Understanding these mechanisms can help in designing more effective antiviral agents .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/EC50 ValueReference
This compoundAntiviral (HBV)TBD
Nucleoside analog (similar structure)Antiviral (HBV)120 nM
Various derivativesCytotoxicityVaries

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-20-13-6-5-11(9-12(13)16)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPTEGVMPCCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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